2-Propenal, 3-(5-nitro-2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Nitrothiophen-2-yl)prop-2-enal is an organic compound characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a prop-2-enal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Nitrothiophen-2-yl)prop-2-enal typically involves the nitration of thiophene followed by the formation of the prop-2-enal group. One common method includes the nitration of 2-thiophenecarboxaldehyde to yield 5-nitro-2-thiophenecarboxaldehyde, which is then subjected to a Knoevenagel condensation reaction with malononitrile to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(5-Nitrothiophen-2-yl)propanoic acid.
Reduction: 3-(5-Aminothiophen-2-yl)prop-2-enal.
Substitution: Various halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(5-Nitrothiophen-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Wirkmechanismus
The mechanism of action of 3-(5-Nitrothiophen-2-yl)prop-2-enal is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various molecular targets and pathways, including enzyme inhibition and modulation of cellular redox states.
Vergleich Mit ähnlichen Verbindungen
3-(5-Nitrothiophen-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Nitro-2-thiophenecarboxaldehyde: Lacks the prop-2-enal moiety.
3-(5-Aminothiophen-2-yl)prop-2-enal: Similar structure but with an amino group instead of a nitro group.
Eigenschaften
CAS-Nummer |
62391-19-9 |
---|---|
Molekularformel |
C7H5NO3S |
Molekulargewicht |
183.19 g/mol |
IUPAC-Name |
3-(5-nitrothiophen-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5NO3S/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H |
InChI-Schlüssel |
JBJYXDKXVDRMNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.